Epilachnadiene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

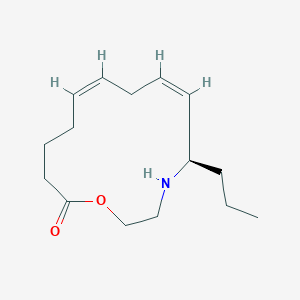

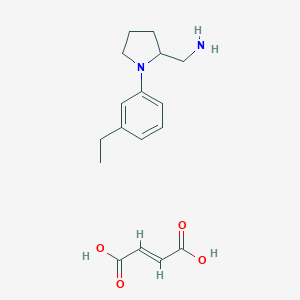

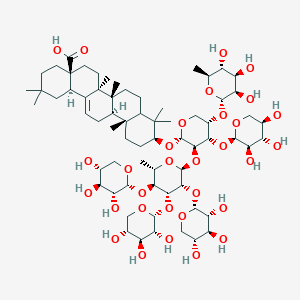

Epilachnadiene is a natural product found in Epilachna varivestis with data available.

Aplicaciones Científicas De Investigación

Electroporation in Gene Delivery

Electroporation (EP) has been a significant technique in basic research for over 25 years, aiding in the transfer of DNA into cells in vitro. It enhances the transfer of DNA vaccines and therapeutic plasmids to various tissues, resulting in high expression levels and potential clinical benefits. This method has seen advancements in nonviral gene transfer as a treatment for various conditions and is being applied in many species, including humans. Clinical trials employing EP are currently ongoing, showcasing its transition from basic science to clinical applications (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).

Azamacrolides and Epilachnadiene in Beetle Secretion

A study on the pupal defensive secretion of the Mexican bean beetle, Epilachna varivestis, discovered a group of novel alkaloids named azamacrolides. The major component of this secretion was identified as epilachnene, and the secretion also contained this compound. This research sheds light on the unique chemical composition of beetle secretions and their potential applications in various scientific fields (Attygalle et al., 1993).

Translational Epidemiology in Genetic Research

Translational research (TR) in epidemiology has gained prominence, especially in human genomics, and plays a critical role in translating scientific discoveries into population health impact. This approach encompasses four phases, from exploring basic scientific discoveries to evaluating their efficacy in observational studies and controlled trials, and finally assessing their impact on population health outcomes. Epidemiology's integral role in knowledge synthesis and quantitative methods, such as meta-analysis, is crucial for the advancement of TR (Khoury, Gwinn, & Ioannidis, 2010).

Epigenetics in Cancer Research

Epigenetics, a field focusing on heritable changes in gene function, has become prominent in cancer research. Discoveries in DNA methylation and histone modifications have led to the development of new biomarkers for disease and novel pharmacological strategies. The approval of the first epigenetic drugs for certain leukemias and lymphomas highlights the potential of epigenetics in mainstream oncology (Rodríguez-Paredes & Esteller, 2011).

Theory and Application of Electroporative Gene Delivery

The theory and practice of electroporative gene transfer are crucial for preclinical and translational gene therapy. In vivo electroporation has become a leading technology for developing nonviral gene therapies and nucleic acid vaccines (NAV). Critical parameters governing EP efficacy, such as cell size and field strength, need optimization for each tissue to maximize gene delivery while minimizing cell damage (Somiari et al., 2000).

Propiedades

Número CAS |

147363-83-5 |

|---|---|

Fórmula molecular |

C39H65N5O9 |

Peso molecular |

265.39 g/mol |

Nombre IUPAC |

(5R,7Z,10Z)-5-propyl-1-oxa-4-azacyclopentadeca-7,10-dien-15-one |

InChI |

InChI=1S/C16H27NO2/c1-2-10-15-11-8-6-4-3-5-7-9-12-16(18)19-14-13-17-15/h3,5-6,8,15,17H,2,4,7,9-14H2,1H3/b5-3-,8-6-/t15-/m1/s1 |

Clave InChI |

BXYITUWPJTZYAS-BMRLUTBMSA-N |

SMILES isomérico |

CCC[C@@H]1C/C=C\C/C=C\CCCC(=O)OCCN1 |

SMILES |

CCCC1CC=CCC=CCCCC(=O)OCCN1 |

SMILES canónico |

CCCC1CC=CCC=CCCCC(=O)OCCN1 |

Sinónimos |

11-propyl-12-azacyclotetradec-5,8-dien-14-olide epilachnadiene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)

![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)

![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]a](/img/structure/B235332.png)